Neohesperidin dihydrochalcone

Catalog No.
S536976
CAS No.
20702-77-6
M.F
C28H36O15
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neohesperidin dihydrochalcone

CAS Number

20702-77-6

Product Name

Neohesperidin dihydrochalcone

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1

InChI Key

ITVGXXMINPYUHD-CUVHLRMHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene

Synonyms

neohesperidin dihydrochalcone, neohesperidine DC, neohesperidine dihydrochalcone

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Neohesperidin dihydrochalcone is 612.2054 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992)freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antioxidant Properties

    Some studies have investigated the potential antioxidant properties of NHDC. Antioxidants are compounds that can help protect cells from damage caused by free radicals. A 2013 study published in "Food and Chemical Toxicology" found that NHDC exhibited antioxidant activity in cell cultures []. More research is needed to confirm these findings and determine if NHDC has any antioxidant effects in humans.

  • Anti-diabetic Effects

    A few studies have looked at the potential anti-diabetic effects of NHDC. One study published in the journal "Bioscience, Biotechnology, and Biochemistry" in 2008 found that NHDC improved glucose tolerance in diabetic mice []. However, more research is required to understand how NHDC might affect blood sugar control in humans and whether it would be a safe and effective treatment for diabetes.

  • Other Potential Effects

    There is limited research on other potential health benefits of NHDC. Some studies have suggested that NHDC might have anti-inflammatory or cholesterol-lowering effects, but more research is needed to confirm these findings [, ].

Neohesperidin dihydrochalcone is a synthetic sweetener derived from neohesperidin, a flavonoid found primarily in the peels of bitter oranges (Citrus aurantium). This compound is known for its intense sweetness, being approximately 1500 to 1800 times sweeter than sucrose. It appears as an off-white crystalline powder and is insoluble in water. Neohesperidin dihydrochalcone is particularly effective in masking bitter flavors, making it valuable in food and beverage formulations. Its chemical formula is C28H36O15C_{28}H_{36}O_{15} with a molar mass of 612.58 g/mol .

The exact mechanism by which NHDC elicits its sweet taste is not fully understood. However, it is believed to interact with taste receptors on the tongue, specifically the sweet taste receptor T1R2-T1R3. These interactions trigger signals that the brain interprets as sweetness. Additionally, NHDC's bulky structure may contribute to its long-lasting sweetness perception compared to other sweeteners [].

  • High sweetness potency: NHDC's intense sweetness may lead to overconsumption of sweetened foods, potentially impacting dietary habits.
  • Limited human studies: Most safety data comes from animal studies. More human studies are needed to fully understand NHDC's long-term effects.
Typical of flavonoids and glycosides. Key reactions include:

  • Hydrogenation: Neohesperidin is hydrogenated using catalysts such as palladium or potassium hydroxide to produce neohesperidin dihydrochalcone .
  • Esterification: It can react with carboxylic acids to form esters, releasing water as a byproduct .
  • Oxidation: Alcohol groups within the molecule can be oxidized to aldehydes or ketones under specific conditions .

These reactions highlight the compound's versatility in chemical synthesis and modification.

Neohesperidin dihydrochalcone exhibits several notable biological activities:

  • Antioxidant Properties: It demonstrates significant radical scavenging activity against reactive oxygen species, with high efficacy against hydrogen peroxide and hypochlorous acid .
  • Sweetness Mechanism: The compound activates the sweet taste receptors TAS1R2 and TAS1R3 in humans, contributing to its intense sweetness profile .
  • Liver Health: Studies indicate that neohesperidin dihydrochalcone may reduce liver damage markers and inflammatory responses in animal models .

These biological activities suggest potential health benefits beyond its use as a sweetener.

The synthesis of neohesperidin dihydrochalcone typically involves the following steps:

  • Extraction of Neohesperidin: Neohesperidin is extracted from bitter orange peels.
  • Hydrogenation Process: The extracted neohesperidin is dissolved in solvents such as methanol or ethanol. Sodium borohydride or potassium borohydride is added as a reducing agent under heating conditions (typically between 30°C to 90°C) to facilitate hydrogenation.
  • Purification: The crude product undergoes recrystallization to obtain pure neohesperidin dihydrochalcone .

This method is noted for its low environmental impact and high yield, making it suitable for industrial applications.

Neohesperidin dihydrochalcone has diverse applications across various industries:

  • Food Industry: Used as an artificial sweetener in beverages, dairy products, and desserts due to its ability to mask bitterness and enhance sweetness profiles.
  • Pharmaceuticals: Investigated for its antioxidant properties and potential health benefits.
  • Cosmetics: Employed for its flavoring properties in cosmetic formulations.

Its stability under heat and varying pH levels makes it particularly useful in products requiring long shelf lives .

Research has shown that neohesperidin dihydrochalcone interacts synergistically with other sweeteners, enhancing their sweetness while allowing lower concentrations to be used. This characteristic provides economic benefits in formulation without compromising taste quality. Additionally, its ability to mask bitterness makes it an attractive option for improving the palatability of various products containing bitter compounds like limonin and naringin .

Neohesperidin dihydrochalcone shares structural similarities with other flavonoids and glycosides. Here are some comparable compounds:

CompoundSweetness Relative to SucroseKey Characteristics
Glycyrrhizin50 times sweeterDerived from licorice root; used for flavoring
Stevioside50–300 times sweeterExtracted from Stevia leaves; natural sweetener
Acesulfame potassium200 times sweeterArtificial sweetener; stable under heat
Aspartame200 times sweeterLow-calorie sweetener; sensitive to heat

Neohesperidin dihydrochalcone's uniqueness lies in its high sweetness intensity, stability under various conditions, and effectiveness in masking bitterness, distinguishing it from these similar compounds. Its application versatility across food, pharmaceuticals, and cosmetics further enhances its appeal in commercial formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992)
Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose

XLogP3

-0.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

612.20542044 g/mol

Monoisotopic Mass

612.20542044 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Melting Point

313 to 313 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X476D83QV

Other CAS

20702-77-6

Wikipedia

Neohesperidin_dihydrochalcone

Use Classification

Food additives
Food additives -> Flavoring Agents
Fragrance Ingredients

Dates

Modify: 2023-08-15
1. Braune, A., Engst, W., and Blaut, M. Degradation of neohesperidin dihydrochalcone by human intestinal bacteria. J. Agric. Food Chem. 53(5), 1782-1790 (2005).
2. Shi, Q., Song, X., Fu, J., et al. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int. Immunopharmacol. 29(2), 722-729 (2015).
3. Su, C., Xia, X., Shi, Q., et al. Neohesperidin dihydrochalcone versus CCl₄-induced hepatic injury through different mechanisms: The implication of free radical scavenging and Nrf2 activation. J. Agric. Food Chem. 63(22), 5468-5475 (2015).

Explore Compound Types